Heptanamide, 7-bromo-N-phenyl-
Description
Significance of Amide Functional Groups in Chemical Sciences
The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is of fundamental importance in the chemical sciences. solubilityofthings.comdiplomatacomercial.com This functional group is a cornerstone of biological chemistry, most notably forming the peptide bonds that link amino acids into proteins, which are essential to life. organicchemexplained.comlibretexts.org The stability of the amide bond, when compared to other carbonyl derivatives like esters, makes it a recurring feature in numerous drug molecules. organicchemexplained.com
In addition to their biological roles, amides are pivotal in industrial applications, serving as solvents, plasticizers, and intermediates in the synthesis of polymers, pharmaceuticals, and agrochemicals. diplomatacomercial.com Their unique ability to form strong hydrogen bonds influences their physical properties, such as high boiling points and solubility, which are critical for their application in drug development and materials science. solubilityofthings.comchemistrytalk.org The versatility of amides allows them to participate in a variety of chemical reactions, including hydrolysis, reduction, and rearrangement, further cementing their role as a vital functional group in synthetic organic chemistry. libretexts.orgchemistrytalk.org
Overview of N-Phenyl Amide Chemistry and its Synthetic Utility
N-phenyl amides, a subclass of amides where the nitrogen atom is attached to a phenyl group, are significant scaffolds in organic synthesis. Their preparation is a focal point of extensive research, with numerous methods developed for their synthesis, including reactions between carboxylic acids or their derivatives and anilines. researchgate.netnih.gov Modern synthetic strategies focus on efficiency, atom economy, and environmentally friendly conditions, such as solvent-free and transition-metal-free approaches. nih.govrsc.org
The utility of N-phenyl amides is widespread. They are integral components in many pharmaceuticals and natural products. rsc.org The N-phenyl group can influence the molecule's biological activity and physical properties. The synthesis of secondary amides from N-phenyl precursors is a key transformation in organic chemistry, with methods designed to be practical and atom-economical. rsc.org The development of new synthetic routes, such as those involving palladium-mediated reactions, continues to expand the toolkit available to chemists for creating complex N-phenyl amide-containing molecules. publish.csiro.au
Overview of ω-Bromoalkyl Chains as Synthetic Handles
In organic synthesis, an ω-bromoalkyl chain refers to a linear alkyl chain with a bromine atom at the terminal (ω) position. This structural motif serves as a versatile "synthetic handle" because the primary alkyl bromide is highly susceptible to a range of chemical transformations. The carbon-bromine bond is readily cleaved, making the bromine atom an excellent leaving group in nucleophilic substitution reactions.
This reactivity allows for the introduction of the entire alkyl chain onto various nucleophiles, such as amines, thiols, and carbanions, effectively acting as an alkylating agent. This capability is fundamental for constructing more complex molecular architectures. Compounds containing an ω-bromoalkyl chain are considered valuable bifunctional building blocks, especially when another reactive group is present in the molecule, allowing for sequential and selective reactions at different sites. researchgate.net The development of synthetic methods for compounds containing these chains, such as 7-bromo-1-heptene, highlights their importance as intermediates in the preparation of more complex molecules. google.com
Contextualizing Heptanamide (B1606996), 7-bromo-N-phenyl- as a Multifunctional Organic Building Block
Heptanamide, 7-bromo-N-phenyl- is an organic compound that integrates the key features of an N-phenyl amide and an ω-bromoalkyl chain, positioning it as a valuable multifunctional building block in organic synthesis. smolecule.com Its structure consists of a seven-carbon amide chain with a phenyl group on the nitrogen atom and a bromine atom at the terminal seventh carbon. smolecule.comchemnet.com
This unique combination of functional groups provides two distinct points for chemical modification. The N-phenyl amide core offers a site for potential biological interactions and can be synthesized or modified through various amidation strategies. smolecule.comontosight.ai Simultaneously, the terminal bromine on the heptyl chain acts as a reactive handle for nucleophilic substitution, allowing for the attachment of this entire molecular fragment to other molecules or for further functionalization. smolecule.com This dual reactivity makes Heptanamide, 7-bromo-N-phenyl- a promising intermediate for the synthesis of more complex target molecules, potentially in the development of new therapeutic agents or materials. smolecule.comchemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
142326-26-9 |
|---|---|
Molecular Formula |
C13H18BrNO |
Molecular Weight |
284.19 g/mol |
IUPAC Name |
7-bromo-N-phenylheptanamide |
InChI |
InChI=1S/C13H18BrNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) |
InChI Key |
IHEXWASGSZWAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Heptanamide, 7 Bromo N Phenyl
Introduction of the 7-Bromoheptanoyl Moiety
The synthesis of Heptanamide (B1606996), 7-bromo-N-phenyl- specifically requires the introduction of the 7-bromoheptanoyl group. This is typically achieved by using 7-bromoheptanoic acid or its activated derivative as the starting material.
A common and straightforward method is the conversion of 7-bromoheptanoic acid to 7-bromoheptanoyl chloride. This can be accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride, often in an anhydrous solvent. The resulting 7-bromoheptanoyl chloride is a reactive intermediate that can be directly coupled with aniline (B41778) to form the target amide, Heptanamide, 7-bromo-N-phenyl-. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to scavenge the generated HCl. The bromine atom at the 7-position is generally inert under these conditions.
Alternatively, 7-bromoheptanoic acid can be directly coupled with aniline using the direct condensation or catalytic methods described in section 2.1. For example, using a coupling reagent like EDC/HOBt or a catalyst like TiF₄ could potentially effect the direct amidation. rsc.orgnih.gov The choice of method would depend on factors such as desired yield, purity requirements, and the scale of the synthesis.
The following table details the chemical compounds mentioned in this article.
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Heptanamide, 7-bromo-N-phenyl- | C₁₃H₁₈BrNO | Target Molecule |
| Aniline | C₆H₇N | Reactant (Amine Source) |
| 7-Bromoheptanoic acid | C₇H₁₃BrO₂ | Reactant (Carboxylic Acid Source) |
| 7-Bromoheptanoyl chloride | C₇H₁₂BrClO | Reactive Intermediate |
| Thionyl chloride | SOCl₂ | Activating Reagent |
| Oxalyl chloride | C₂Cl₂O₂ | Activating Reagent |
| Pyridine | C₅H₅N | Base/Solvent |
| Triethylamine | C₆H₁₅N | Base |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling Reagent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | Coupling Reagent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Coupling Additive |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Coupling Additive/Catalyst |
| Titanium tetrachloride | TiCl₄ | Condensation Mediator/Catalyst |
| Titanium tetrafluoride | TiF₄ | Catalyst |
| Palladium | Pd | Catalyst |
| Silica (Mesoporous and Gel) | SiO₂ | Catalyst/Support |
| Tetramethyl orthosilicate (B98303) (TMOS) | C₄H₁₂O₄Si | Condensation Reagent |
Synthesis of 7-Bromoheptanoic Acid or its Derivatives
A crucial precursor for the synthesis of the target molecule is 7-bromoheptanoic acid. ontosight.ailookchem.com This bifunctional molecule serves as a versatile building block, containing both the required carbon skeleton and the terminal bromine atom. medchemexpress.comcaymanchem.comtargetmol.com Its synthesis can be accomplished through several established routes. One common method involves the bromination of 7-hydroxyheptanoic acid, where the hydroxyl group is substituted by a bromine atom, often using reagents like hydrobromic acid or phosphorus tribromide. Another approach is the direct bromination of heptanoic acid. ontosight.ai Furthermore, it is utilized as a key reagent in the synthesis of various pharmaceutical metabolites and other complex molecules. lookchem.comchemicalbook.com
This precursor has been used in the synthesis of inhibitors for enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt) and histone deacetylases (HDACs). medchemexpress.comcaymanchem.comtargetmol.com
Halogenation Strategies at the Terminal Alkyl Position (e.g., C-H bromination with N-bromoamides)
Achieving selective bromination at the unactivated terminal (ω) position of a long alkyl chain is a significant synthetic challenge. Modern synthetic methods have provided powerful tools to overcome this, with visible-light-mediated C-H bromination using N-bromoamides emerging as a particularly effective strategy. researchgate.netnih.gov
This radical-mediated process allows for the direct functionalization of aliphatic C-H bonds with high regioselectivity. researchgate.netnih.gov The reaction is typically initiated by visible light, which facilitates the generation of a bromine radical from an N-bromoamide reagent. This radical then selectively abstracts a hydrogen atom from the substrate. The resulting alkyl radical is subsequently trapped by a bromine source. The use of bulky or specially designed N-bromoamide reagents can further enhance the selectivity for the terminal methyl group over internal methylene (B1212753) C-H bonds. researchgate.net These methods are valued for their mild reaction conditions, often proceeding at room temperature, and their tolerance of various functional groups. nih.gov The development of N-bromoamide reagents has made bromination reactions more convenient and manageable compared to using molecular bromine. rsc.org
Table 1: Examples of N-Bromoamide Reagents for Selective Bromination
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| N-Bromosuccinimide | NBS | General purpose brominating agent for allylic and benzylic positions; also used in electrophilic additions and substitutions. nih.govnih.gov |
| N-Bromo-N-(tert-butyl)benzamide | - | Used in site-selective aliphatic C-H bromination under visible light. researchgate.net |
| N-Bromosaccharin | NBSA | A stable, crystalline source of electrophilic bromine used in various bromination reactions. nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | An efficient reagent for the bromination of a wide range of organic compounds. nih.gov |
Nucleophilic Substitution for Bromine Introduction
A classical and widely employed strategy for introducing a bromine atom onto an alkyl chain is through a nucleophilic substitution reaction. pressbooks.pubmasterorganicchemistry.com This approach typically involves a two-step process. First, a precursor molecule with a terminal hydroxyl group, such as 7-hydroxyheptanoic acid or its ester, is converted into a derivative with a good leaving group. Common leaving groups include tosylates, mesylates, or triflates.
In the second step, this activated substrate is treated with a source of bromide ions (Br⁻), which acts as the nucleophile. pressbooks.pub The bromide ion displaces the leaving group via an SN2 mechanism, resulting in the formation of the desired carbon-bromine bond at the terminal position. msu.edu The choice of solvent and bromide salt (e.g., sodium bromide, lithium bromide, or ionic liquids containing bromide) can be optimized to ensure high reaction efficiency. organic-chemistry.org This method is robust and predictable, though it requires the pre-functionalization of the substrate with a hydroxyl group.
Table 2: Components for Nucleophilic Bromination
| Leaving Group Precursor | Activating Reagent | Bromide Nucleophile Source |
|---|---|---|
| Primary Alcohol (-OH) | p-Toluenesulfonyl chloride (TsCl) | Sodium Bromide (NaBr) |
| Primary Alcohol (-OH) | Methanesulfonyl chloride (MsCl) | Lithium Bromide (LiBr) organic-chemistry.org |
| Primary Alcohol (-OH) | Triflic anhydride (B1165640) (Tf₂O) | Tetrabutylammonium bromide (TBAB) nih.gov |
| Sulfonate Esters | - | Ionic Liquids (e.g., [bmim][Br]) organic-chemistry.org |
Convergent and Stepwise Synthesis Pathways for Heptanamide, 7-bromo-N-phenyl-
The assembly of Heptanamide, 7-bromo-N-phenyl- can be designed using either a stepwise (linear) or a convergent approach.
Stepwise Synthesis: A linear or stepwise synthesis involves the sequential construction of the molecule. A common stepwise route would be:
Synthesize the Precursor: Prepare 7-bromoheptanoic acid using one of the methods described in section 2.2.1.
Activate the Carboxylic Acid: The carboxylic acid group of 7-bromoheptanoic acid is activated to make it more reactive towards nucleophilic attack by the amine. This is typically done by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or another activated ester.
Amide Formation: The activated acyl derivative is then reacted with aniline. The nitrogen atom of aniline attacks the electrophilic carbonyl carbon, leading to the formation of the N-phenyl amide bond and yielding the final product, Heptanamide, 7-bromo-N-phenyl-.
Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. This can often be more efficient for complex molecules. For Heptanamide, 7-bromo-N-phenyl-, a convergent pathway could be:
Fragment Synthesis:
Fragment A: Prepare heptananilide by reacting heptanoic acid (or its acyl chloride) with aniline.
Fragment B: This is the brominating agent.
Final Assembly: Combine the fragments by performing a regioselective C-H bromination on the pre-formed heptananilide. Using the methodology described in section 2.2.2, a visible-light-mediated reaction with an N-bromoamide could selectively introduce the bromine atom at the terminal 7-position of the heptanoyl chain, leaving the amide and the aromatic ring intact.
Advanced Reaction Mechanisms and Reactivity of Heptanamide, 7 Bromo N Phenyl
Mechanistic Pathways of the ω-Bromoalkyl Moiety (C7-Bromine)
The terminal C7-bromine atom is a key functional handle, susceptible to a range of transformations that are fundamental to the construction of more complex molecular architectures.
The primary alkyl bromide at the C7 position is highly amenable to nucleophilic substitution reactions. pressbooks.pub The reaction mechanism, whether SN1 or SN2, is dictated by the nature of the nucleophile, the solvent, and the reaction conditions.
SN2 Mechanism: Given that the bromine is attached to a primary carbon, the SN2 (Substitution, Nucleophilic, Bimolecular) pathway is generally favored. pressbooks.pub This mechanism involves a backside attack by a nucleophile on the electrophilic carbon atom bearing the bromine. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. Strong, unhindered nucleophiles and polar aprotic solvents typically promote the SN2 reaction, leading to an inversion of stereochemistry if the carbon were chiral. For Heptanamide (B1606996), 7-bromo-N-phenyl-, this allows for the direct attachment of a wide variety of nucleophiles at the C7 position.
SN1 Mechanism: While less common for primary alkyl halides, an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism could be induced under specific conditions, such as in the presence of a strong Lewis acid or in highly polar, protic solvents that can stabilize the resulting primary carbocation. pressbooks.pub The reaction would proceed in a stepwise manner, with the initial slow step being the departure of the bromide leaving group to form a carbocation intermediate. This carbocation would then be rapidly attacked by a nucleophile. However, due to the inherent instability of primary carbocations, rearrangements would be a likely competing process.
A notable application of nucleophilic substitution is the potential for intramolecular cyclization. If a suitable nucleophile is present or generated elsewhere in the molecule, it can attack the C7 position, leading to the formation of a cyclic product. For instance, deprotonation of the amide nitrogen could create an internal nucleophile, which could then attack the C7-bromine to form a seven-membered lactam ring, although this is generally less favorable than intermolecular reactions.
| Reaction Type | Key Features | Favored by | Stereochemistry |
| SN2 | Bimolecular, single transition state | Strong, unhindered nucleophiles; polar aprotic solvents | Inversion of configuration |
| SN1 | Unimolecular, carbocation intermediate | Weak nucleophiles; polar protic solvents | Racemization |
The carbon-bromine bond in Heptanamide, 7-bromo-N-phenyl- can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators (e.g., AIBN) or by photolysis. researchgate.net The resulting radical can then participate in a variety of transformations.
One significant radical-mediated reaction is atom transfer radical cyclization (ATRC). In this process, the initially formed radical at the C7 position can add to an internal unsaturated bond, if one were present in the molecule. For Heptanamide, 7-bromo-N-phenyl- itself, intermolecular radical reactions are more probable. For example, the C7-radical could be trapped by a radical scavenger or participate in a chain reaction.
Recent advancements have highlighted the use of bromine radicals in C-H activation and other coupling reactions, suggesting that the C-Br bond in this molecule could be a precursor to highly reactive intermediates for further functionalization. researchgate.net
In the presence of a base, Heptanamide, 7-bromo-N-phenyl- can undergo elimination reactions to form an olefin, specifically N-phenylhept-6-enamide. The mechanism can be either E1 or E2.
E2 Mechanism: The E2 (Elimination, Bimolecular) mechanism is a concerted process where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. This pathway is favored by strong, sterically hindered bases.
E1 Mechanism: The E1 (Elimination, Unimolecular) mechanism is a stepwise process that begins with the same initial step as the SN1 reaction: the formation of a carbocation. A weak base can then abstract a proton from the β-carbon to form the olefin. This pathway is more likely under conditions that favor carbocation formation.
For a primary alkyl bromide like that in Heptanamide, 7-bromo-N-phenyl-, the E2 mechanism is generally more prevalent, especially with strong bases. rsc.org
The C7-bromine atom serves as an excellent electrophilic partner in a variety of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Heptanamide, 7-bromo-N-phenyl- could react with an organozinc compound (R-ZnX) in the presence of a suitable catalyst to form a new C-C bond at the C7 position, yielding 7-substituted-N-phenylheptanamide derivatives. The catalytic cycle typically involves oxidative addition of the alkyl bromide to the low-valent metal center, transmetalation from the organozinc reagent, and reductive elimination to give the final product and regenerate the catalyst. researchgate.net
Other Couplings: While Negishi coupling is well-suited for alkyl bromides, other cross-coupling reactions such as Suzuki (with organoborons) and Stille (with organotins) can also be employed, though they may require specific ligands and conditions to be effective with sp³-hybridized electrophiles. nih.govresearchgate.net These reactions offer a versatile platform for introducing a wide range of functional groups at the terminus of the heptanamide chain.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Bond Formed |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel complex | C-C |
| Suzuki | Organoboron (R-B(OR)₂) | Palladium complex | C-C |
| Stille | Organotin (R-SnR'₃) | Palladium complex | C-C |
Mechanistic Pathways of the N-Phenyl Amide Moiety
The N-phenyl amide group possesses its own distinct reactivity, primarily centered around the amide nitrogen and the carbonyl carbon.
The nitrogen atom of the amide group in Heptanamide, 7-bromo-N-phenyl- exhibits a range of chemical behaviors.
Deprotonation and N-Alkylation/Arylation: The N-H proton of the amide is weakly acidic and can be removed by a strong base to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles. For instance, it can be alkylated or arylated in subsequent steps. However, in the context of Heptanamide, 7-bromo-N-phenyl-, intramolecular N-alkylation could occur, where the amidate attacks the C7-bromine to form a seven-membered lactam. The feasibility of this cyclization depends on the reaction conditions and the relative rates of intermolecular versus intramolecular reactions.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): While the molecule already contains an N-phenyl group, the principles of Buchwald-Hartwig amination are relevant to the general reactivity of the amide nitrogen. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. researchgate.net In a broader context, related amide compounds could be synthesized via this method, and the amide N-H bond of Heptanamide, 7-bromo-N-phenyl- could potentially participate in further C-N bond-forming reactions under specific catalytic conditions.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions, a process known as hydrolysis.
Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the C-N bond is cleaved to yield a carboxylic acid (7-bromoheptanoic acid) and an aniline (B41778).
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, ejecting the amidate anion as the leaving group, which is subsequently protonated to give the aniline and the carboxylate salt of 7-bromoheptanoic acid. This process is generally slower than acid-catalyzed hydrolysis.
The dual reactivity of Heptanamide, 7-bromo-N-phenyl- makes it a versatile building block in organic synthesis. The ability to selectively functionalize either the terminal bromine or the amide nitrogen, or to utilize their combined reactivity in cyclization reactions, provides chemists with a powerful tool for the construction of complex and functionally diverse molecules.
Reactivity of the Amide Carbonyl Group
The carbonyl group in Heptanamide, 7-bromo-N-phenyl-, is a key functional group that partakes in various chemical transformations. Its reactivity is primarily centered around nucleophilic attack at the electrophilic carbonyl carbon.
One of the most significant reactions of the amide carbonyl is its reduction to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Initially, a hydride ion from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comucalgary.ca Subsequently, the oxygen atom is eliminated as a metal alkoxide, leading to the formation of a highly reactive iminium ion intermediate. A second hydride ion then rapidly attacks the iminium carbon, yielding the final amine product, 7-bromo-N-phenylheptan-1-amine. ucalgary.ca It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides. masterorganicchemistry.comucalgary.ca
The nature of the substituents on the nitrogen atom of the amide influences the final product. In the case of Heptanamide, 7-bromo-N-phenyl-, a secondary amide, the reduction yields a secondary amine. masterorganicchemistry.com
The general mechanism for the reduction of a secondary amide with LiAlH₄ is illustrated below:
Nucleophilic attack by hydride: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon.
Formation of tetrahedral intermediate: The pi electrons from the C=O bond move to the oxygen atom, creating a tetrahedral metal alkoxide complex. ucalgary.ca
Collapse of intermediate and formation of iminium ion: The tetrahedral intermediate collapses, and the oxygen atom is eliminated as a metal alkoxide leaving group. This results in the formation of a reactive iminium ion. chemistrysteps.comucalgary.ca
Second hydride attack: A second hydride ion attacks the electrophilic carbon of the iminium ion. ucalgary.ca
Formation of the amine: The pi electrons from the C=N bond move to the nitrogen atom, neutralizing the charge and forming the final amine product after an aqueous workup.
Table 1: Reduction of Amides to Amines with LiAlH₄
| Amide Substrate | Product | Reducing Agent | Solvent | Yield | Reference |
| N-Phenylacetamide | N-Ethylaniline | LiAlH₄ | Diethyl ether | High | General Reaction |
| N-Cyclohexylpropionamide | N-Propylcyclohexanamine | LiAlH₄ | THF | High | General Reaction |
| Heptanamide, 7-bromo-N-phenyl- | 7-bromo-N-phenylheptan-1-amine | LiAlH₄ | Diethyl ether/THF | Expected to be high | Inferred |
Electrophilic Aromatic Substitution on the Phenyl Ring
The N-phenyl group of Heptanamide, 7-bromo-N-phenyl-, can undergo electrophilic aromatic substitution (EAS). The N-acyl group (-NHCOR) is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. However, it is less activating than an amino (-NH₂) or hydroxyl (-OH) group due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair through resonance. This moderation of reactivity is often advantageous, as it can prevent over-reaction, such as poly-substitution, which is common with highly activated rings like aniline. wvu.edu
The N-acyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amide group. wvu.edureddit.commasterorganicchemistry.com This directing effect is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during the attack at these positions. Resonance structures can be drawn where the positive charge of the arenium ion is delocalized onto the nitrogen atom, providing a particularly stable "all-octet" contributor. wvu.edu
The ratio of ortho to para substitution can be influenced by steric hindrance. The bulky heptanoyl group may sterically hinder the ortho positions, leading to a preference for substitution at the less hindered para position. wvu.edu
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For N-acylated anilines, Friedel-Crafts acylation can be challenging due to the interaction of the Lewis acid catalyst with the lone pair on the nitrogen atom. However, under specific conditions, these reactions can be achieved. youtube.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of N-Acylanilides
| Substrate | Electrophile | Reaction Conditions | Major Product(s) | Minor Product(s) | Reference |
| Acetanilide | HNO₃/H₂SO₄ | 0-5 °C | p-Nitroacetanilide | o-Nitroacetanilide | General Reaction |
| Acetanilide | Br₂/CH₃COOH | Room Temperature | p-Bromoacetanilide | o-Bromoacetanilide | General Reaction |
| N-Heptanoylaniline | E⁺ | Typical EAS conditions | p-Substituted product | o-Substituted product | Inferred |
Directed C-H Functionalization of the Phenyl Ring
Directed C-H functionalization is a powerful strategy for selectively introducing functional groups at specific positions on an aromatic ring, often overriding the inherent electronic preferences of the substrate. In the case of Heptanamide, 7-bromo-N-phenyl-, the amide group can act as a directing group for ortho-metalation. chemistrysteps.comlibretexts.orgwikipedia.orguwindsor.cabaranlab.orghw.ac.ukharvard.edu
Directed ortho-metalation (DoM) involves the deprotonation of the C-H bond ortho to the directing group by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. chemistrysteps.commasterorganicchemistry.com The amide group coordinates to the lithium cation, positioning the base in close proximity to the ortho proton and facilitating its abstraction. This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce a functional group exclusively at the ortho position.
The general process for directed ortho-metalation of an N-phenylamide is as follows:
Coordination: The organolithium reagent coordinates to the carbonyl oxygen of the amide group.
Deprotonation: The alkyl group of the organolithium reagent deprotonates the proximal ortho C-H bond.
Formation of aryllithium intermediate: An aryllithium species is formed, stabilized by the chelation with the amide group.
Reaction with electrophile: The aryllithium intermediate reacts with an added electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) to form the ortho-substituted product.
This methodology provides a route to ortho-functionalized derivatives that are often difficult to access through traditional electrophilic aromatic substitution, which typically favors the para product for sterically hindered N-acylanilines.
Table 3: Directed ortho-Metalation of N-Phenylamides
| Substrate | Base | Electrophile (E⁺) | Product | Yield | Reference |
| N-Methyl-N-phenylbenzamide | s-BuLi/TMEDA | D₂O | o-Deuterio-N-methyl-N-phenylbenzamide | >95% | General Reaction |
| N,N-Diethylbenzamide | s-BuLi/TMEDA | (CH₃)₃SiCl | o-(Trimethylsilyl)-N,N-diethylbenzamide | 96% | General Reaction |
| N-Heptanoylaniline | s-BuLi/TMEDA | E⁺ | o-Substituted-N-heptanoylaniline | Expected to be high | Inferred |
Intermolecular and Intramolecular Reactivity Profiles
Heptanamide, 7-bromo-N-phenyl-, possesses two key reactive sites that can engage in intermolecular and intramolecular reactions: the nucleophilic amide nitrogen (after deprotonation) and the electrophilic carbon bearing the bromine atom.
A significant intramolecular reaction for this molecule is cyclization via N-alkylation. The terminal bromoalkyl chain is susceptible to nucleophilic attack by the amide nitrogen. In the presence of a base to deprotonate the amide, the resulting amidate anion can undergo an intramolecular Sₙ2 reaction, displacing the bromide and forming a cyclic product. Given the seven-carbon chain (including the carbonyl carbon), this cyclization would lead to the formation of an eight-membered lactam ring, specifically N-phenyl-ε-caprolactam.
The feasibility and rate of such cyclizations are dependent on several factors, including ring size, reaction conditions, and the nature of the base. While the formation of five- and six-membered rings is generally favored in intramolecular reactions, the formation of larger rings, though often slower, is also possible.
Intermolecularly, the amide can act as a nucleophile in reactions with external electrophiles, and the bromoalkane moiety can react with external nucleophiles. For instance, the amide nitrogen, upon deprotonation, could be alkylated by a separate alkyl halide. Conversely, the terminal bromine atom can be displaced by various nucleophiles in intermolecular Sₙ2 reactions.
Research on the cyclization of N-acetyl-ortho-cycloalkenylanilines upon treatment with bromine or N-bromosuccinimide has shown that intramolecular cyclization can lead to the formation of benzoxazines or hexahydrocyclopenta[b]indoles, demonstrating the propensity of appropriately substituted anilides to undergo intramolecular ring-forming reactions. researchgate.net Furthermore, visible-light-driven photocyclization reactions of aryl azides have been shown to produce 2H-indazole-3-carboxamides through intramolecular N-N coupling, highlighting another potential avenue for intramolecular reactivity in related systems. rsc.org
Derivatization and Functionalization Strategies for Heptanamide, 7 Bromo N Phenyl
Transformations at the C7 Bromine Center
The terminal bromine atom on the seven-carbon chain serves as a key handle for a variety of nucleophilic substitution and coupling reactions. This allows for the introduction of a wide array of new functional groups and the extension of the carbon skeleton.
The formation of new carbon-carbon bonds at the C7 position is a powerful strategy for elaborating the molecular framework of Heptanamide (B1606996), 7-bromo-N-phenyl-. Cross-coupling reactions, in particular, offer a precise and efficient means to achieve this. While direct examples for Heptanamide, 7-bromo-N-phenyl- are not extensively documented, analogous reactions with similar α-bromo amides provide a clear precedent. For instance, nickel-catalyzed Negishi cross-couplings have been successfully employed for racemic secondary α-bromo amides with alkylzinc reagents. numberanalytics.com This suggests that the primary bromide of Heptanamide, 7-bromo-N-phenyl- would be a suitable substrate for similar palladium- or nickel-catalyzed cross-coupling reactions with various organometallic reagents (organozinc, organoboron, organotin, etc.).
Alkylation at the C7 position can be achieved through classical SN2 reactions with carbanionic nucleophiles, such as enolates or organocuprates. This allows for the straightforward introduction of new alkyl or acyl groups. Another, more specialized, method for C-C bond formation is carbene insertion. While less common for simple alkyl halides, this approach could potentially be used to introduce a single carbon atom, for instance, through reaction with diazomethane (B1218177) under appropriate catalytic conditions.
Table 1: Analogous Carbon-Carbon Bond Forming Reactions
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Reagents | Product Example |
|---|
This table presents an analogous reaction to illustrate the potential for cross-coupling. numberanalytics.com
The primary bromide at the C7 position is highly susceptible to nucleophilic substitution by heteroatom nucleophiles. This allows for the facile introduction of nitrogen, oxygen, and sulfur functionalities, which are prevalent in many biologically active molecules and functional materials.
Aminations: Reaction with primary or secondary amines, or their equivalents, can introduce amino groups. This can be achieved under standard SN2 conditions. wikipedia.org Such reactions are fundamental for the synthesis of more complex amines and polyamides.
Oxygenations: Oxygen nucleophiles, such as alkoxides or carboxylates, can displace the bromide to form ethers and esters, respectively. This provides a route to polyethers or ester-containing derivatives.
Thiolations: Similarly, reaction with thiols or their corresponding thiolates leads to the formation of thioethers. This introduces sulfur into the molecule, a common feature in many pharmaceutical compounds.
Table 2: Potential Carbon-Heteroatom Bond Formations
| Reaction Type | Nucleophile | Product Functional Group |
|---|---|---|
| Amination | R₂NH | Tertiary Amine |
| Oxygenation | RO⁻ | Ether |
This table illustrates hypothetical products based on the known reactivity of alkyl bromides.
The bifunctional nature of Heptanamide, 7-bromo-N-phenyl- makes it an interesting candidate for intramolecular cyclization reactions. Depending on the reaction conditions and the introduction of other functional groups, both macrocycles and smaller heterocyclic systems can be targeted.
For example, if a nucleophilic site is introduced elsewhere in the molecule, typically on the N-phenyl group or through modification of the amide nitrogen, an intramolecular SN2 reaction with the C7 bromide can lead to the formation of a cyclic structure. The length of the heptanamide chain is suitable for the formation of medium-sized rings, including seven-membered N-heterocycles like azepanes, which are important structural motifs in medicinal chemistry. organic-chemistry.org
Furthermore, the bromine atom can play a role in more complex cyclization cascades. In analogous systems, the presence of a bromine substituent has been shown to enhance the rate and yield of intramolecular Diels-Alder reactions, demonstrating the electronic influence a halogen can have on such transformations. harvard.edu While not a direct cyclization at the C-Br bond, this highlights how the bromo-substituent can be a key design element in the synthesis of complex cyclic systems.
Transformations Involving the N-Phenyl Amide Group
The N-phenyl amide moiety offers a second reactive handle within the molecule, allowing for modifications at the amide nitrogen itself or functionalization of the attached phenyl ring.
The secondary amide nitrogen in Heptanamide, 7-bromo-N-phenyl- can undergo further substitution.
N-Alkylation: Deprotonation of the amide N-H with a suitable base, followed by reaction with an alkyl halide, can introduce an alkyl group onto the nitrogen. Care must be taken to avoid competing reactions at the C7 bromide.
N-Acylation: Similarly, reaction with an acyl chloride or anhydride (B1165640) can yield an N-acyl derivative (an imide). This modification can alter the electronic properties and steric environment around the amide group.
Table 3: Potential Modifications at the Amide Nitrogen
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH) 2. R-X | N,N-Disubstituted Amide |
This table shows hypothetical transformations at the amide nitrogen.
The phenyl ring of the N-phenyl amide group is amenable to electrophilic aromatic substitution, providing a pathway to introduce additional functional groups. The N-acetyl group is an ortho-, para-directing group, although it is less activating than a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl. vaia.comlibretexts.orgopenstax.org This allows for controlled introduction of substituents such as nitro groups, halogens, or acyl groups at the ortho and para positions of the phenyl ring.
A more powerful and regioselective method for functionalizing the phenyl ring is directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.orgharvard.eduuwindsor.ca In this strategy, the amide group acts as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation specifically to the ortho position of the phenyl ring. The resulting aryllithium species can then be quenched with a wide variety of electrophiles to install a new substituent exclusively at the ortho position. This method bypasses the regioselectivity issues sometimes encountered with classical electrophilic aromatic substitution.
These functionalization handles on the phenyl ring can then be used to incorporate the entire molecule into larger, more complex systems, for example, through further cross-coupling reactions.
Table 4: Directed ortho-Metalation of the N-Phenyl Ring
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Metalation | n-BuLi or s-BuLi/TMEDA | ortho-Lithiated Species |
This table outlines the general strategy for directed ortho-metalation of the N-phenyl amide.
Amide Cleavage and Rearrangement Reactions
The amide bond, while generally robust, can be subjected to specific chemical reactions to induce cleavage or rearrangement, thereby creating new functional groups.
Amide Cleavage: The cleavage of the N-phenyl amide bond in Heptanamide, 7-bromo-N-phenyl- can be achieved through traditional hydrolysis under acidic or basic conditions. This process would yield 7-bromoheptanoic acid and aniline (B41778). However, the harsh conditions required for hydrolysis, such as prolonged heating with strong acids or bases, may not be compatible with other sensitive functional groups in a more complex substrate.
More contemporary and milder methods for amide bond cleavage are being developed. For instance, metal-mediated reactions offer an alternative pathway. Research into platinum-triggered bond cleavage has shown that certain amide configurations can be cleaved under specific, often aqueous, conditions. nih.gov While the specific application to N-phenyl amides requires dedicated study, the principle involves the activation of a nearby functional group that facilitates an intramolecular cyclization, leading to the scission of the C-N amide bond. nih.gov
Conversion to Nitriles: The dehydration of primary amides is a standard method for synthesizing nitriles. However, Heptanamide, 7-bromo-N-phenyl- is a secondary amide. The direct conversion of secondary amides to nitriles is not a standard transformation and would involve the cleavage of the nitrogen-phenyl bond, a chemically challenging step. Therefore, this pathway is not considered a viable strategy for this specific compound.
Hofmann Rearrangement: The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one less carbon atom. wikipedia.orgyoutube.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org The mechanism requires the presence of two acidic protons on the amide nitrogen to facilitate the formation of an N-bromoamide and its subsequent rearrangement. masterorganicchemistry.com
Heptanamide, 7-bromo-N-phenyl- is a secondary amide, possessing only one proton on the nitrogen atom. The initial deprotonation and reaction with bromine and base can form an N-bromoamide intermediate. masterorganicchemistry.com However, the subsequent step, which involves the abstraction of a second proton to form an anion that triggers the rearrangement, cannot occur. wikipedia.org Consequently, the classical Hofmann rearrangement is not applicable to N-substituted amides like Heptanamide, 7-bromo-N-phenyl-. Modified versions of this reaction exist, but they are not typically used for this class of substrate. masterorganicchemistry.com
Multi-Functionalization and Orthogonal Reactivity
The synthetic utility of Heptanamide, 7-bromo-N-phenyl- is significantly enhanced by its two distinct functional groups: the primary alkyl bromide and the N-phenyl amide. These groups exhibit orthogonal reactivity, meaning one can be chemically modified with high selectivity without affecting the other. This allows for controlled, stepwise synthetic strategies.
The primary bromide at the C-7 position is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups. In contrast, the N-phenyl amide is significantly more stable and generally unreactive under the conditions used for SN2 reactions. This difference in reactivity is the cornerstone of its utility as a bifunctional building block.
Below is a table summarizing the orthogonal reactivity of the compound's key functional groups.
Table 1: Orthogonal Reactivity of Heptanamide, 7-bromo-N-phenyl-
| Functional Group | Reaction Type | Reagents and Conditions | Potential Products | Reactivity of Other Group |
| C-7 Alkyl Bromide | Nucleophilic Substitution (SN2) | NaN3 in DMF | 7-azido-N-phenylheptanamide | Amide remains intact |
| NaCN in DMSO | 8-cyano-N-phenylheptanamide | Amide remains intact | ||
| R-SH, K2CO3 in Acetone | 7-(alkylthio)-N-phenylheptanamide | Amide remains intact | ||
| N-Phenyl Amide | Reduction | LiAlH4 in THF | 7-bromo-N-phenylheptan-1-amine | Bromide may be reduced |
| Hydrolysis | Conc. HCl, H2O, heat | 7-bromoheptanoic acid + Aniline | Bromide remains intact |
This selective reactivity enables a synthetic chemist to first modify the terminal bromine and then, in a subsequent step, target the amide for transformation, or vice versa, depending on the desired final product.
Synthesis of Complex Analogues and Conjugates
The orthogonal handles on Heptanamide, 7-bromo-N-phenyl- make it an excellent starting material for the synthesis of more complex molecules and bioconjugates.
Synthesis of Complex Analogues: By leveraging the reactivity of the terminal bromide, a variety of analogues can be constructed. For example, a multi-step synthesis could be designed to introduce new functionalities.
Table 2: Hypothetical Synthesis of a Diamine Analogue
| Step | Reaction | Reagents | Intermediate Functional Group |
| 1 | Azide Substitution | NaN3, DMF | 7-azido-N-phenylheptanamide |
| 2 | Azide Reduction (Staudinger) | PPh3, then H2O | 7-amino-N-phenylheptanamide |
| 3 | Amide Reduction | BH3·THF | 7-amino-N-phenylheptan-1-amine |
This hypothetical sequence transforms the initial bromo-amide into a diamine structure, significantly altering the molecule's chemical properties and potential applications.
Synthesis of Conjugates: The term "conjugate" refers to the linking of a small molecule to a larger entity, such as a polymer, a fluorophore, or a biomolecule like a peptide or antibody. The terminal bromide of Heptanamide, 7-bromo-N-phenyl- serves as an effective electrophilic handle for creating such conjugates. It can react with nucleophilic groups (e.g., amines, thiols) present on other molecules to form a stable covalent bond.
For example, this compound could be used to attach a seven-carbon N-phenylamido linker to a larger scaffold. The synthesis of cationic conjugated polymers for applications like DNA microarrays often involves the reaction of alkyl bromides with precursor polymers. nih.gov Similarly, in the field of antibody-drug conjugates (ADCs), linkers are used to attach potent drug molecules to antibodies. nih.gov Heptanamide, 7-bromo-N-phenyl- could serve as a foundational piece of such a linker, where the bromine is used for conjugation and the N-phenyl amide part of the structure could be further modified or be part of the final payload structure.
Theoretical and Computational Investigations of Heptanamide, 7 Bromo N Phenyl
Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics
No published quantum chemical studies detailing the molecular structure, conformational analysis, or energetic landscape of Heptanamide (B1606996), 7-bromo-N-phenyl- were found. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate optimized geometries, bond lengths, bond angles, and the relative energies of different conformers.
Reaction Pathway Analysis and Transition State Modeling
Elucidation of Specific Reaction Mechanisms
There is no available research that elucidates specific reaction mechanisms involving Heptanamide, 7-bromo-N-phenyl- through computational modeling. This would involve mapping potential energy surfaces and identifying transition state structures for reactions such as its synthesis or degradation.
Prediction of Reactivity and Selectivity in Chemical Transformations
Without computational models, there are no specific predictions regarding the reactivity and selectivity of Heptanamide, 7-bromo-N-phenyl- in various chemical transformations.
Spectroscopic Property Simulations for Enhanced Structural Characterization
No computational simulations of spectroscopic properties (e.g., NMR, IR, UV-Vis) for Heptanamide, 7-bromo-N-phenyl- have been reported. These simulations are crucial for corroborating experimental data and providing a deeper understanding of the molecule's electronic and vibrational characteristics.
Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions
There are no records of molecular dynamics simulations being performed on Heptanamide, 7-bromo-N-phenyl-. Such simulations would be invaluable for understanding its conformational flexibility and its interactions with solvents or biological macromolecules over time.
In Silico Principles for Designing Analogues and Optimizing Chemical Interactions
The absence of any computational data for the parent molecule means that no in silico-driven design of analogues or optimization of its chemical interactions has been documented.
Heptanamide, 7 Bromo N Phenyl As a Key Intermediate in Advanced Chemical Synthesis
Role in the Construction of Complex Organic Architectures
The dual functionality of Heptanamide (B1606996), 7-bromo-N-phenyl- makes it an adept building block for the synthesis of intricate and polyfunctional organic molecules. The terminal bromine atom serves as a reactive handle for nucleophilic substitution reactions, allowing the covalent linkage of the seven-carbon chain to a wide array of molecular fragments. Concurrently, the N-phenylamide group imparts specific conformational and electronic characteristics to the resulting structures.
A significant application of this compound is as a key intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors, a class of molecules with considerable therapeutic interest. In a typical synthetic route, 7-bromo-N-phenylheptanamide is converted to 7-azido-N-phenylheptanamide via nucleophilic substitution with sodium azide. The subsequent reduction of the azido (B1232118) group to a primary amine provides a point for further functionalization, demonstrating the compound's utility in the stepwise construction of complex bioactive agents.
Furthermore, a derivative, N-(3-(benzyloxy)phenylethyl)-7-bromo-N-phenylheptanamide, has been utilized as a critical intermediate in the creation of subtype-selective estrogen receptor (ER) ligands. The synthetic strategy involves the cyclization and further elaboration of this intermediate to form complex heterocyclic architectures that exhibit high affinity and selectivity for their biological targets. This underscores the importance of the Heptanamide, 7-bromo-N-phenyl- scaffold in generating architecturally complex molecules with precise biological functions.
Precursor for Advanced Materials and Polymers
The distinct chemical properties of Heptanamide, 7-bromo-N-phenyl- position it as a promising precursor for the synthesis of advanced materials and functional polymers. The terminal bromo group is a suitable initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would enable the growth of polymer chains from the end of the molecule, resulting in well-defined polymers with a terminal N-phenylamide group. Such end-functionalized polymers are highly sought after for applications in surface engineering, drug delivery systems, and the development of novel nanomaterials.
While specific examples of polymers derived directly from Heptanamide, 7-bromo-N-phenyl- are not yet widely reported, its potential as a monomer or initiator is significant. The incorporation of the N-phenylamide moiety can bestow advantageous properties upon the resulting polymer, including enhanced thermal stability, modified solubility profiles, and the capacity for hydrogen bonding interactions, which can dictate the macroscopic properties of the material.
The bifunctional nature of this compound also opens up possibilities for creating cross-linked polymer networks. For instance, following polymerization initiated at the bromo-functionalized terminus, the N-H bond of the amide or the phenyl ring could be engaged in cross-linking reactions. This could lead to the formation of robust hydrogels or thermosetting plastics with customizable mechanical and chemical characteristics.
Building Block for Bioactive Scaffolds and Chemical Probes
Heptanamide, 7-bromo-N-phenyl- serves as an invaluable scaffold for the design and synthesis of bioactive molecules and chemical probes. The seven-carbon aliphatic chain acts as a flexible spacer, which is often essential for the optimal positioning of functional groups for interaction with biological targets. This, combined with the rigid N-phenylamide unit and a reactive handle for further modification, makes it a versatile starting point for medicinal chemistry campaigns.
The synthesis of HDAC inhibitors exemplifies its utility as a bioactive scaffold. The 7-bromo-N-phenylheptanamide core is employed to appropriately distance a zinc-binding group from a "cap" group that interacts with the enzyme's surface. The strategic conversion of the bromo group to an amine, which is then acylated to introduce the zinc-binding functionality, showcases a modular approach to drug design. This strategy facilitates the generation of compound libraries for detailed structure-activity relationship (SAR) studies.
In a similar vein, derivatives of Heptanamide, 7-bromo-N-phenyl- are foundational structures in the development of selective estrogen receptor ligands. The ease of modification at the terminal bromine atom allows for the attachment of various pharmacophores or reporter groups, rendering it a useful building block for the creation of chemical probes for biological research.
| Property | Value |
| Molecular Formula | C₁₃H₁₈BrNO |
| CAS Number | 142326-26-9 |
| ¹H NMR (600 MHz, CDCl₃) δ | 7.52 (d, J = 7.9 Hz, 2H), 7.32 (t, J = 7.9 Hz, 2H), 7.11 (t, J = 7.4 Hz, 1H), 3.41 (t, J = 6.7 Hz, 2H), 2.37 (t, J = 7.5 Hz, 2H), 1.91–1.83 (m, 2H), 1.79–1.71 (m, 2H), 1.54–1.41 (m, 4H) |
| This table presents key identification and characterization data for Heptanamide, 7-bromo-N-phenyl-. |
Applications in Supramolecular Chemistry and Molecular Recognition Elements
The molecular architecture of Heptanamide, 7-bromo-N-phenyl- makes it a candidate for applications in supramolecular chemistry and the design of molecular recognition systems. The N-phenylamide group is a classic hydrogen-bonding motif, with the amide N-H acting as a donor and the carbonyl oxygen as an acceptor. These interactions are fundamental to the self-assembly of molecules and the principles of host-guest chemistry.
The interplay of these hydrogen-bonding capabilities with the hydrophobic character of the heptyl chain and the phenyl group could facilitate the self-assembly of this molecule into ordered supramolecular structures such as micelles or gels in suitable solvent systems. Although specific studies on the self-assembly of Heptanamide, 7-bromo-N-phenyl- are not extensively documented, its amphiphilic nature is indicative of a potential to form such aggregates.
Furthermore, the N-phenylamide moiety can engage in π-π stacking interactions with other aromatic systems. This non-covalent interaction, working in concert with hydrogen bonding, can be harnessed to create synthetic receptors for specific guest molecules. By functionalizing the terminal bromine atom with a recognition unit, it is conceivable to engineer molecules capable of selective binding. For instance, the attachment of a macrocyclic polyether to the heptyl chain could yield a receptor for metal ions, with the N-phenylamide group contributing to the binding affinity or acting as a signaling component. The modularity of this compound makes it an appealing platform for the construction of more elaborate host molecules for applications in chemical sensing, catalysis, and separations.
Future Research Directions and Challenges in the Chemistry of Heptanamide, 7 Bromo N Phenyl
The Drive for Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly central to modern synthetic planning, emphasizing the reduction of waste and maximization of resource efficiency. For a molecule like Heptanamide (B1606996), 7-bromo-N-phenyl-, traditional synthetic approaches may fall short of these ideals. Future research will undoubtedly focus on developing synthetic pathways that are not only high-yielding but also inherently sustainable and atom-economical.
A more sustainable approach could involve the direct C-H amidation of a suitable precursor, eliminating the need for pre-functionalization and reducing the number of synthetic steps. Likewise, exploring late-stage C-H bromination on the heptyl chain would represent a significant advance in atom economy. The ideal synthetic route would be a convergent synthesis where the key fragments are assembled with minimal functional group manipulations and a high degree of atom incorporation.
Unlocking Potential with Novel Catalytic Transformations
Catalysis is a cornerstone of efficient and selective organic synthesis. For Heptanamide, 7-bromo-N-phenyl-, the exploration of novel catalytic transformations holds the key to unlocking its full synthetic potential. The terminal bromine atom is a prime handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The challenge in this area is to develop catalytic systems that are not only highly efficient but also tolerant of the amide functionality.
Future research will likely focus on the use of earth-abundant metal catalysts, such as iron, copper, and nickel, as more sustainable alternatives to precious metals like palladium. Furthermore, the development of photocatalytic methods could enable novel transformations under mild conditions. For example, a photoredox-catalyzed reaction could be employed to functionalize the alkyl chain or to facilitate novel coupling reactions at the bromine terminus. The goal is to create a toolbox of catalytic methods that allow for the precise and efficient modification of Heptanamide, 7-bromo-N-phenyl- at various positions.
Mastering Stereochemistry through Asymmetric Synthesis and Stereocontrol
While the parent structure of Heptanamide, 7-bromo-N-phenyl- is achiral, the introduction of stereocenters through subsequent reactions is a critical aspect of expanding its molecular diversity and potential applications. Future research must address the challenges of asymmetric synthesis and stereocontrol in derivatives of this compound.
A key area of investigation will be the development of catalytic asymmetric methods to introduce chirality. This could involve, for example, the asymmetric reduction of a ketone precursor to the heptanamide chain, or the enantioselective functionalization of the alkyl chain. The development of chiral catalysts that can effectively control the stereochemical outcome of reactions on this specific substrate will be a significant undertaking.
Another challenge lies in diastereoselective reactions, where the existing stereochemistry in a modified version of the molecule influences the formation of new stereocenters. Understanding the conformational preferences of the molecule and how they direct the approach of reagents will be crucial for achieving high levels of stereocontrol.
The Synergy of Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms offers a paradigm shift in how molecules like Heptanamide, 7-bromo-N-phenyl- can be synthesized and optimized. Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety.
Predictive Synthesis: The Role of Machine Learning and Artificial Intelligence
The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize synthetic chemistry. In the context of Heptanamide, 7-bromo-N-phenyl-, these computational tools can be used to predict optimal synthetic routes, reaction conditions, and even the potential for novel reactivity.
AI algorithms can be trained on vast datasets of chemical reactions to identify patterns and make predictions about the outcome of a given transformation. For example, an ML model could be used to predict the best catalyst and solvent combination for a specific cross-coupling reaction involving the bromine atom of Heptanamide, 7-bromo-N-phenyl-. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.
The primary challenge in this domain is the need for large, high-quality datasets of chemical reactions. The development of standardized data formats and the curation of comprehensive reaction databases will be essential for the successful application of ML and AI in the synthesis design for this and other molecules.
Building Complexity Rapidly with Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are a powerful tool for rapidly generating structural diversity. The development of novel MCRs that can incorporate Heptanamide, 7-bromo-N-phenyl- or its precursors would be a significant advance.
For instance, an MCR could be designed that utilizes the terminal bromine, the N-H of the amide, or even a C-H bond on the aromatic ring as points of connectivity. This would allow for the rapid construction of complex molecules from simple starting materials in a single step. The main challenge in MCR development is the discovery of new reaction pathways that are both efficient and selective, leading to the desired complex product without the formation of significant side products.
Illuminating Reaction Pathways through In-depth Mechanistic Studies
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For Heptanamide, 7-bromo-N-phenyl-, there are likely many under-explored reactivity pathways that could be uncovered through in-depth mechanistic studies.
Q & A
Q. What are the recommended synthetic routes for 7-bromo-N-phenylheptanamide, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Bromination of N-phenylheptanamide (CAS 56051-98-0) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Monitor reaction progress via TLC and confirm bromine substitution using H NMR (δ ~3.4 ppm for CH₂Br).
- Route 2 : Coupling 7-bromoheptanoic acid with aniline via EDCI/HOBt-mediated amidation. Optimize stoichiometry (1:1.2 molar ratio) and purify via column chromatography (SiO₂, ethyl acetate/hexane) .
- Yield Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation. Low temperatures (0–5°C) minimize side reactions in bromination steps.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 7-bromo-N-phenylheptanamide?
Q. What solvents and catalysts are optimal for studying the reactivity of 7-bromo-N-phenylheptanamide in nucleophilic substitution reactions?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. For SN2 reactions, use THF or acetonitrile .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of 7-bromo-N-phenylheptanamide?
- Crystallization : Use slow evaporation in ethyl acetate/hexane. For twinned crystals, employ SHELXL (v.2015+) with TWIN/BASF commands for refinement .
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts. Use ORTEP-3 for visualizing anisotropic displacement parameters .
Q. What computational methods (e.g., DFT) predict the electronic properties of 7-bromo-N-phenylheptanamide?
Q. How does the bromine substituent influence the compound’s biological activity compared to non-halogenated analogs?
Q. What challenges arise in analyzing mass spectral data for 7-bromo-N-phenylheptanamide, and how are they addressed?
Q. How can kinetic studies elucidate the degradation pathways of 7-bromo-N-phenylheptanamide under acidic/basic conditions?
- Experimental Design :
- Acidic Hydrolysis : React with HCl (1M, reflux) and monitor via HPLC. Identify products (e.g., 7-bromoheptanoic acid) using LC-MS .
- Base Stability : Treat with NaOH (0.1M, 25°C) and track pH-dependent decomposition via UV-Vis at 255 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
